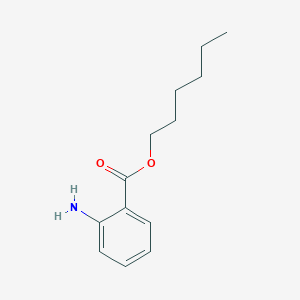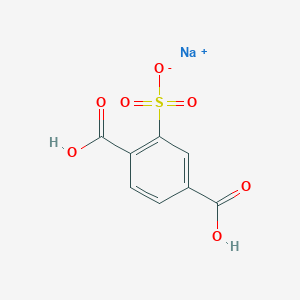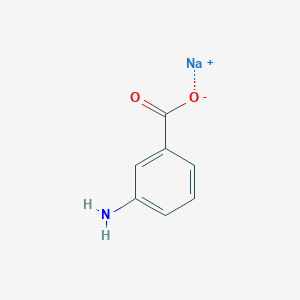![molecular formula C21H26N2O2 B097523 4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline] CAS No. 18643-32-8](/img/structure/B97523.png)
4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) is an organic compound with the molecular formula C25H30N2O4. It is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups. This compound is commonly used in the production of thermosetting polymers, particularly epoxy resins, due to its desirable properties such as high strength, chemical resistance, and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) typically involves the reaction of 4,4’-methylenedianiline with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the epoxy groups. The reaction conditions include maintaining a temperature range of 50-70°C and continuous stirring to ensure proper mixing and reaction completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure consistent product quality. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization Reactions: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Epoxy Ring-Opening: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as tertiary amines or Lewis acids are used to initiate the polymerization process.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
Major Products Formed
Epoxy Ring-Opening: The major products are the corresponding amine, alcohol, or thiol derivatives.
Polymerization: The major products are cross-linked polymer networks with enhanced mechanical and thermal properties.
Substitution: The major products are substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of thermosetting polymers and epoxy resins.
Biology: Utilized in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Employed in the creation of medical devices and implants due to its biocompatibility and stability.
Industry: Used in the production of adhesives, coatings, composites, and electronic encapsulation materials.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) involves the formation of strong covalent bonds through its epoxy groups. These bonds can cross-link with other molecules, leading to the formation of stable polymer networks. The molecular targets include nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved include nucleophilic addition and polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(N,N-diglycidylaniline)
- N,N,N’,N’-Tetraglycidyl-4,4’-methylenedianiline
- Bis[4-(diglycidylamino)phenyl]methane
Uniqueness
4,4’-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) is unique due to its specific combination of epoxy and amine groups, which allows it to form highly stable and cross-linked polymer networks. This combination provides enhanced mechanical strength, chemical resistance, and thermal stability compared to other similar compounds .
Propriétés
Numéro CAS |
18643-32-8 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-methyl-4-[[4-[methyl(oxiran-2-ylmethyl)amino]phenyl]methyl]-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C21H26N2O2/c1-22(12-20-14-24-20)18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23(2)13-21-15-25-21/h3-10,20-21H,11-15H2,1-2H3 |
Clé InChI |
CXXISLZOPXKTTK-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
SMILES canonique |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
Key on ui other cas no. |
18643-32-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


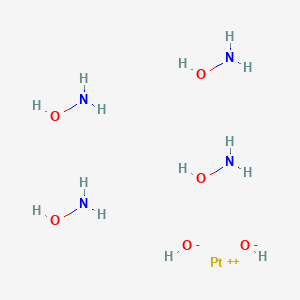
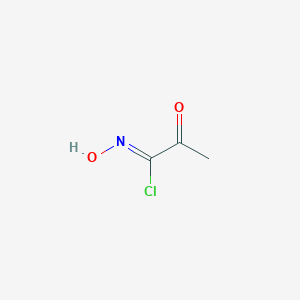
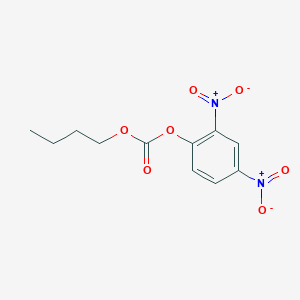

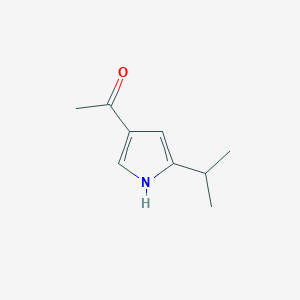
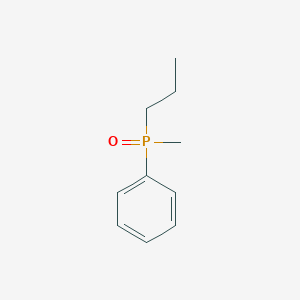
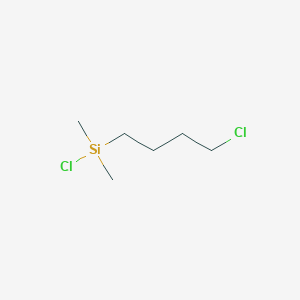
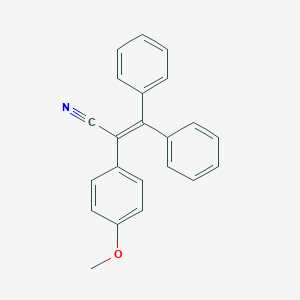
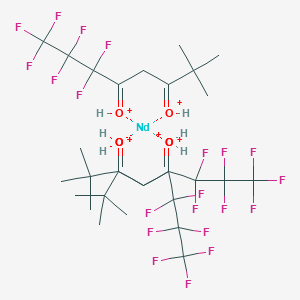
![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)
